1-(Naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 566154-70-9
Cat. No.: VC21387621
Molecular Formula: C15H13NO3
Molecular Weight: 255.27g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 566154-70-9 |
|---|---|
| Molecular Formula | C15H13NO3 |
| Molecular Weight | 255.27g/mol |
| IUPAC Name | 1-naphthalen-2-yl-5-oxopyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H13NO3/c17-14-8-12(15(18)19)9-16(14)13-6-5-10-3-1-2-4-11(10)7-13/h1-7,12H,8-9H2,(H,18,19) |
| Standard InChI Key | FVBSOAINVQLYHJ-UHFFFAOYSA-N |
| SMILES | C1C(CN(C1=O)C2=CC3=CC=CC=C3C=C2)C(=O)O |
| Canonical SMILES | C1C(CN(C1=O)C2=CC3=CC=CC=C3C=C2)C(=O)O |
Introduction
1-(Naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound featuring a naphthalene ring fused to a pyrrolidine ring with a carboxylic acid group. This compound has garnered significant attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.
Synthesis Methods
The synthesis of 1-(Naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves several key steps:
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Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a dihydrofuran derivative.
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Introduction of the Naphthalene Ring: The naphthalene ring is introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial production may involve optimized versions of these synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions
1-(Naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions:
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Oxidation: Using strong oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: Nucleophilic substitution reactions can replace functional groups on the naphthalene or pyrrolidine rings.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or basic conditions |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Nucleophiles (amines, thiols) | Presence of a suitable base |
Biological Activities
This compound is studied for its potential biological activities:
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Antimicrobial Activity: Derivatives of this compound have shown significant activity against Gram-positive bacteria and fungi, particularly multidrug-resistant strains.
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Anticancer Activity: Research indicates potential anticancer properties, although detailed mechanisms of action are still under investigation.
Key Findings
| Biological Activity | Key Findings |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus, Klebsiella pneumoniae, and Candida auris with MIC values ranging from 16 to 64 µg/mL. |
| Anticancer | Potential therapeutic agent for various cancers, with ongoing research to elucidate its mechanisms of action. |
Applications in Research and Industry
1-(Naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylic acid serves as a building block in organic synthesis and has applications in coordination chemistry. It is also explored in the development of new materials such as polymers and dyes.
Future Directions
Given its unique structural features and biological activities, this compound presents opportunities for further research in pharmacology and materials science. Its versatility makes it an attractive candidate for the development of novel therapeutic agents and industrial applications.
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